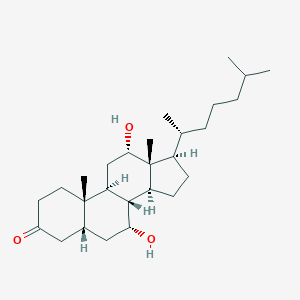
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
Descripción general
Descripción
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is an intermediate in bile acid biosynthesis . Bile acids are steroid acids found predominantly in the bile of mammals . It is a 3-oxo-5β-steroid that is 5β-cholestan-3-one bearing two additional hydroxy substituents at positions 7α and 12α .
Synthesis Analysis
The synthesis of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is initiated with the conversion of cholesterol to 7alpha-hydroxycholesterol and of 7alpha-hydroxycholesterol to 4-cholesten-7alpha-ol-3-one . The pathway then branches: hydroxylation of 4-cholesten-7alpha-ol-3-one to 4-cholesten-7alpha, 12alpha-diol-3-one leads ultimately to the formation of cholate, while its reduction to 5beta-cholestan-7alpha-ol-3-one leads to chenodeoxycholate formation .Molecular Structure Analysis
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is a 3-oxo-5β-steroid that is 5β-cholestan-3-one bearing two additional hydroxy substituents at positions 7α and 12α .Chemical Reactions Analysis
In enzymology, a 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28) is an enzyme that catalyzes the chemical reaction ATP + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate + CoA AMP + diphosphate + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .Physical And Chemical Properties Analysis
The formula of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is C27H46O3. It has a net charge of 0, an average mass of 418.65234, and a mono-isotopic mass of 418.34470 .Aplicaciones Científicas De Investigación
Metabolism Studies
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one has been investigated for its role in the metabolism of cholesterol and bile acids. A study by Aringer (1975) compared the metabolism of 7alpha-hydroxycholesterol and 7alpha-hydroxy-beta-sitosterol, finding that 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one was a metabolite in this process. This compound was less efficiently metabolized compared to its C27 analogs, indicating its distinct metabolic pathway (Aringer, 1975).
Enzymatic Activity Studies
The enzymatic activities involving 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one have been a subject of study. Hoshita et al. (1968) focused on its transformation in iguana liver microsomes, where it served as an intermediate in the formation of 5alpha-bile acids from cholesterol. This study highlighted the specificity of the microsomal enzyme system required for this transformation (Hoshita, Shefer, & Mosbach, 1968).
Bile Acid Biosynthesis
Significant research has been conducted on the role of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one in bile acid biosynthesis. Cheng et al. (1977) described its conversion into 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol by liver microsomes, which is a key intermediate in cholic acid biosynthesis. This study also observed the effects of phenobarbital treatment and starvation on side-chain hydroxylations, contributing to our understanding of bile acid metabolism (Cheng, Shefer, Dayal, Tint, Setoguchi, Salen, & Mosbach, 1977).
Cholesterol Metabolism
Research has also focused on the connection between cholesterol metabolism and 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one. Hanson (1971) studied the formation and metabolism of 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, a metabolic product of cholesterol, which is further metabolized to chenodeoxycholic acid. This study provides insights into the complex pathways of cholesterol conversion into various bile acids (Hanson, 1971).
Propiedades
IUPAC Name |
(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVQPBXBALLUDF-QORHGLQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415291 | |
| Record name | 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one | |
CAS RN |
547-97-7 | |
| Record name | 7α,12α-Dihydroxy-5β-cholestan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7alpha,12alpha-Dihydroxy-5beta-cholestane-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7α,12α-Dihydroxy-5β-cholestane-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXG7DN7KC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



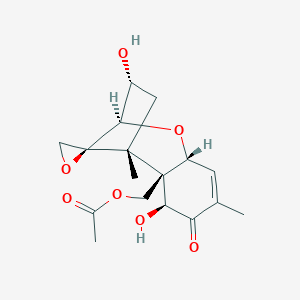
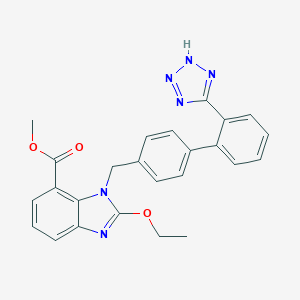
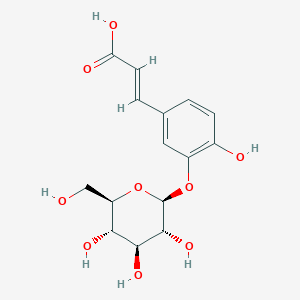
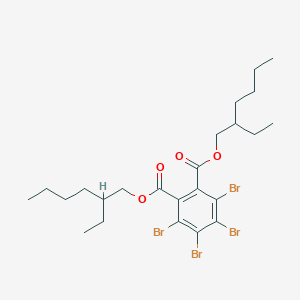
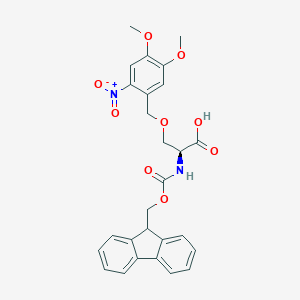

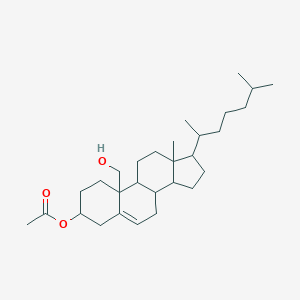
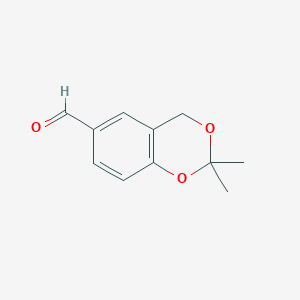
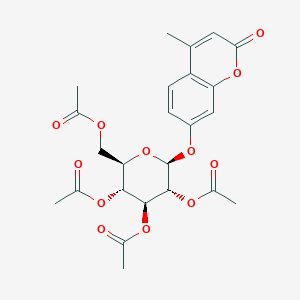
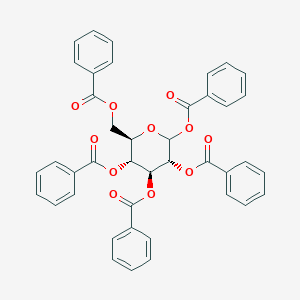
![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)
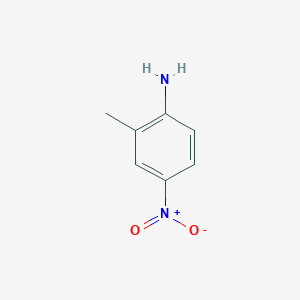
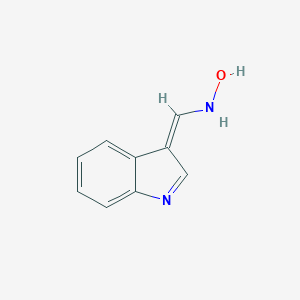
![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)